Diethyl 2,2'-((2R,6S)-1-methylpiperazine-2,6-diyl)diacetate acetate
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Overview
Description
Diethyl 2,2’-((2R,6S)-1-methylpiperazine-2,6-diyl)diacetate acetate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with diethyl acetate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-((2R,6S)-1-methylpiperazine-2,6-diyl)diacetate acetate typically involves the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through a cyclization reaction. This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Diethyl Acetate Groups: The piperazine ring is then substituted with diethyl acetate groups. This can be done by reacting the piperazine derivative with diethyl bromoacetate in the presence of a base such as sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain Diethyl 2,2’-((2R,6S)-1-methylpiperazine-2,6-diyl)diacetate acetate in high purity.
Industrial Production Methods
In an industrial setting, the production of Diethyl 2,2’-((2R,6S)-1-methylpiperazine-2,6-diyl)diacetate acetate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-((2R,6S)-1-methylpiperazine-2,6-diyl)diacetate acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Compounds with different functional groups replacing the acetate groups.
Scientific Research Applications
Diethyl 2,2’-((2R,6S)-1-methylpiperazine-2,6-diyl)diacetate acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-((2R,6S)-1-methylpiperazine-2,6-diyl)diacetate acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2’-((2R,6S)-1-methylpiperazine-2,6-diyl)diacetate
- Diethyl 2,2’-((2R,6S)-1-methylpiperazine-2,6-diyl)diacetate hydrochloride
- Diethyl 2,2’-((2R,6S)-1-methylpiperazine-2,6-diyl)diacetate sulfate
Uniqueness
Diethyl 2,2’-((2R,6S)-1-methylpiperazine-2,6-diyl)diacetate acetate is unique due to its specific substitution pattern and the presence of acetate groups. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds. For example, the acetate groups may influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
acetic acid;ethyl 2-[6-(2-ethoxy-2-oxoethyl)-1-methylpiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.C2H4O2/c1-4-18-12(16)6-10-8-14-9-11(15(10)3)7-13(17)19-5-2;1-2(3)4/h10-11,14H,4-9H2,1-3H3;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOXQUTUTLFFHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CNCC(N1C)CC(=O)OCC.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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